Protected Dipeptide Building Block with Orthogonal Z Protection on Histidine Imidazole
Z-His-Phe-OH features a benzyloxycarbonyl (Z) group protecting the imidazole nitrogen of the N-terminal histidine residue, a critical distinction from Z-dipeptides lacking histidine that cannot achieve equivalent side-chain protection without additional orthogonal groups. The Z group remains stable under standard coupling conditions but can be selectively removed by hydrogenolysis or strong acid treatment, enabling precise control over chain elongation .
| Evidence Dimension | Orthogonal protecting group strategy feasibility |
|---|---|
| Target Compound Data | Z protection on His imidazole nitrogen; C-terminal Phe in free acid form ready for activation |
| Comparator Or Baseline | Other Z-dipeptides (e.g., Z-Phe-Leu-OH, Z-Gly-Phe-OH) lacking histidine imidazole protection |
| Quantified Difference | Qualitative difference: His imidazole requires side-chain protection to prevent undesired acylation during peptide coupling; Z-His-Phe-OH provides this inherently, whereas non-His Z-dipeptides do not require and cannot offer equivalent histidine-specific protection |
| Conditions | Solution-phase and solid-phase peptide synthesis workflows |
Why This Matters
Procurement of Z-His-Phe-OH eliminates the need for separate His side-chain protection and deprotection steps, reducing synthetic complexity and improving overall yield in His-containing peptide sequences.
